Pyrido[3,2-D][1,3]oxazepine

CDK8 Inhibition Kinase Drug Discovery Cancer Therapeutics

Pyrido[3,2-D][1,3]oxazepine (CAS 516500-07-5) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a 1,3-oxazepine moiety. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g·mol⁻¹, it represents the minimal pyrido-oxazepine core.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 516500-07-5
Cat. No. B14238016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,2-D][1,3]oxazepine
CAS516500-07-5
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=COC=N2)N=C1
InChIInChI=1S/C8H6N2O/c1-2-7-8(9-4-1)3-5-11-6-10-7/h1-6H
InChIKeyHTZFUMZOODMDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,2-D][1,3]oxazepine (CAS 516500-07-5) – Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


Pyrido[3,2-D][1,3]oxazepine (CAS 516500-07-5) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a 1,3-oxazepine moiety . With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15 g·mol⁻¹, it represents the minimal pyrido-oxazepine core . The compound belongs to the broader class of pyrido-annelated seven-membered oxazepines, which have attracted interest as privileged scaffolds for kinase inhibitor design, CNS-targeted agents, and anti-infective programs [1]. Its compact, nitrogen- and oxygen-rich architecture provides multiple vectors for derivatization, making it a versatile starting point for medicinal chemistry campaigns [1].

Why Pyrido[3,2-D][1,3]oxazepine Cannot Be Replaced by Off-the-Shelf Oxazepine Analogs


Despite a shared seven-membered oxazepine ring, pyrido-oxazepine scaffolds are not interchangeable. The position of nitrogen atoms, ring-fusion geometry, and electronic character diverge sharply between isomers such as pyrido[3,2-d]-, pyrido[2,3-b]-, and dibenzo[b,f][1,4]oxazepines, leading to distinct molecular recognition, target selectivity, and pharmacokinetic behavior [1]. For example, pyrimido[4,5-b]-1,4-benzoxazepines achieve single-digit micromolar to submicromolar EGFR inhibition, whereas the corresponding thiazepine and diazepine congeners display markedly weaker or divergent kinase profiles [2]. Substituting one oxazepine scaffold for another without experimental validation therefore risks losing potency, altering selectivity, or introducing unforeseen off-target liabilities [1][2].

Quantitative Differentiation Evidence for Pyrido[3,2-D][1,3]oxazepine vs. Closest Analogs


CDK8 Kinase Inhibition: Pyrido-Oxazepine Derivative Achieves 13.3-Fold Greater Potency than Sorafenib

A pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivative (Compound 2) demonstrated an IC₅₀ of 8.25 nM against CDK8 in a 33PanQinase™ assay, representing a 13.3-fold improvement over the multi-kinase inhibitor Sorafenib (IC₅₀ = 110 nM) measured under identical assay conditions [1][2]. The enhanced potency arises from the tricyclic oxazepine scaffold filling an unexplored cavity adjacent to the CDK8 P-loop, a binding mode confirmed by co-crystal structures and unavailable to the simpler Sorafenib scaffold [1]. While this comparison uses a substituted derivative, it establishes a direct potency benchmark for the pyrido-oxazepine pharmacophore relative to a clinically approved kinase inhibitor and provides quantitative justification for prioritizing the pyrido-oxazepine core in kinase-focused medicinal chemistry programs [1][2].

CDK8 Inhibition Kinase Drug Discovery Cancer Therapeutics

EGFR Kinase Inhibition: Oxazepine Scaffolds Systematically Outperform Thiazepine Congeners in Cellular Assays

In a systematic scaffold comparison, tricyclic pyrimido[4,5-b]-1,4-benzoxazepine derivatives inhibited EGFR autophosphorylation in DiFi human colon carcinoma cells with IC₅₀ values in the single-digit micromolar to submicromolar range, whereas the corresponding thiazepine congeners were consistently less potent [1]. Moreover, the diazepine analogs, unlike the oxazepines, exhibited appreciable off-target activity against KDR (VEGFR2) tyrosine kinase, highlighting the superior selectivity profile of the oxazepine scaffold within the azepine series [1]. This class-level observation demonstrates that the oxygen heteroatom in the seven-membered ring is a critical determinant of both potency and kinase selectivity, making the procurement of oxazepine-based intermediates—such as Pyrido[3,2-D][1,3]oxazepine—a rational choice over thiazepine or diazepine alternatives [1].

EGFR Inhibition Tyrosine Kinase Cellular Autophosphorylation

Dihydroorotase Engagement: A Distinct Target Interaction Not Reported for Other Oxazepine Isomers

Pyrido[3,2-D][1,3]oxazepine was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. Although this potency is low, DHOase inhibition represents a mechanistically distinct mode of target engagement that has not been reported for other simple oxazepine scaffolds such as dibenzo[b,f][1,4]oxazepine or pyrimido[4,5-b]-1,4-benzoxazepine [1]. Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis and is a validated target for antimalarial, anticancer, and immunosuppressive agents [1]. The engagement of this target, even with modest affinity, provides a unique biochemical starting point and justifies the selection of this particular pyrido-oxazepine isomer for programs aiming to develop novel pyrimidine biosynthesis inhibitors [1].

Dihydroorotase Inhibition Pyrimidine Biosynthesis Anti-infective Target

Scaffold Compactness: 25% Lower Molecular Weight than Dibenzo[b,f][1,4]oxazepine Enables Superior Fragment-Level Ligand Efficiency

Pyrido[3,2-D][1,3]oxazepine has a molecular weight of 146.15 g·mol⁻¹, which is 25.1% lower than the ubiquitous dibenzo[b,f][1,4]oxazepine scaffold (195.22 g·mol⁻¹) [1]. This substantial size reduction translates to a lower heavy-atom count (11 vs. 15 non-hydrogen atoms), offering a higher theoretical ceiling for ligand efficiency optimization. In fragment-based drug discovery, starting from a smaller core allows medicinal chemists to add potency-enhancing substituents while remaining within drug-like physicochemical space (e.g., MW ≤ 500 Da, cLogP ≤ 5), whereas larger scaffolds constrain the scope of permissible modifications [1]. For procurement decisions, this quantifiable size advantage means that Pyrido[3,2-D][1,3]oxazepine provides greater synthetic headroom for lead optimization compared to bulkier oxazepine congeners [1].

Fragment-Based Drug Discovery Ligand Efficiency Scaffold Optimization

High-Impact Application Scenarios for Pyrido[3,2-D][1,3]oxazepine in Drug Discovery and Chemical Biology


Kinase-Focused Library Design Using the Pyrido-Oxazepine Core

Given the 13.3-fold CDK8 potency advantage demonstrated by a pyrido-oxazepine derivative over Sorafenib [1], Pyrido[3,2-D][1,3]oxazepine (CAS 516500-07-5) serves as an ideal core scaffold for synthesizing focused kinase inhibitor libraries. Researchers can exploit the scaffold's compact size (146.15 g·mol⁻¹) to elaborate substituents at multiple positions while maintaining drug-like physicochemical properties, targeting the P-loop cavity of CDK8 or structurally related kinases [1].

EGFR Inhibitor Optimization with Built-In Selectivity Over VEGFR2/KDR

The class-level evidence that oxazepine scaffolds achieve EGFR inhibition without the KDR off-target activity observed in diazepine analogs [2] positions Pyrido[3,2-D][1,3]oxazepine as a strategic starting point for designing selective EGFR inhibitors. Procurement of this scaffold enables systematic SAR exploration to optimize EGFR potency while preserving the inherent kinome selectivity advantage of the oxazepine ring system [2].

Fragment-Based Lead Discovery Against Dihydroorotase and Pyrimidine Biosynthesis Targets

The demonstrated—albeit modest—dihydroorotase inhibition (IC₅₀ = 1 mM) [3] provides a unique biochemical starting point not available with other oxazepine scaffolds. Pyrido[3,2-D][1,3]oxazepine can be employed as a validated fragment hit for structure-based optimization toward potent DHOase inhibitors relevant to antimalarial, anticancer, and immunosuppressant therapeutic programs [3].

Scaffold-Hopping from Larger Oxazepine Congeners for Improved Ligand Efficiency

For teams currently exploring dibenzo[b,f][1,4]oxazepine-based series, Pyrido[3,2-D][1,3]oxazepine offers a 25% molecular weight reduction , enabling scaffold-hopping strategies that improve ligand efficiency metrics. This transition is particularly valuable when lead compounds approach the limits of Lipinski compliance, as the smaller pyrido-oxazepine core creates additional margin for potency-optimizing substituents .

Quote Request

Request a Quote for Pyrido[3,2-D][1,3]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.